2-Fluoro-5-(2-methoxyphenyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEJVOAMFCGCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681132 | |
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178303-59-7 | |
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 2 Fluoro 5 2 Methoxyphenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 2-Fluoro-5-(2-methoxyphenyl)benzoic acid would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern) would provide crucial information for structural assignment.
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |
| Aromatic Protons (Benzoic Acid Ring) | 7.0 - 8.5 | Doublet, Doublet of Doublets | 3H |
| Aromatic Protons (Methoxyphenyl Ring) | 6.8 - 7.5 | Multiplet | 4H |
| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | Singlet | 3H |
The aromatic protons on both rings would exhibit complex splitting patterns due to coupling with neighboring protons and, for the fluorinated ring, coupling with the ¹⁹F nucleus.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of two aromatic rings and substituents, a total of 14 distinct carbon signals would be anticipated.
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-C=O) | 165 - 175 |
| Aromatic C-F | 155 - 165 (Doublet, due to C-F coupling) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H and C-C | 110 - 140 |
| Methoxy (-OCH₃) | 55 - 65 |
The carbon attached to the fluorine atom would appear as a doublet with a large coupling constant (¹JCF).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal would be expected. Its chemical shift would be indicative of a fluorine atom attached to an aromatic ring. This signal would likely show coupling to the ortho-protons on the benzoic acid ring.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in the complex aromatic regions, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the two aromatic rings and between the substituents and the rings. For example, correlations from the methoxy protons to the carbon of the methoxyphenyl ring would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₁FO₃). This technique is essential for confirming the elemental composition of the synthesized molecule. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, such as the ether linkage and the bond between the two aromatic rings, providing further structural confirmation.
Following a comprehensive search for scientific literature and data, it has been determined that the specific experimental results required to detail the spectroscopic and structural elucidation of this compound are not available in the public domain.
Detailed research findings, including Electrospray Ionization Mass Spectrometry (ESI-MS) data, Infrared (IR) and Raman spectra, and X-ray crystallography analysis for this particular compound, have not been published in accessible scientific journals or databases.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined. The strict adherence to the provided structure and the focus solely on this compound cannot be met without the foundational experimental data.
Computational and Theoretical Investigations of 2 Fluoro 5 2 Methoxyphenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are essential for understanding a molecule's stability, spectroscopic properties, and potential for interaction.
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. vjst.vn This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 2-Fluoro-5-(2-methoxyphenyl)benzoic acid, DFT calculations are used to determine its most stable conformation (ground state) by optimizing the molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net
DFT methods, such as those employing the B3LYP hybrid functional, are frequently used to obtain these geometric parameters. researchgate.netajchem-a.com The optimized structure provides a theoretical model of the molecule in a gaseous state, which can be compared with experimental data if available. researchgate.net The results of such calculations provide a detailed picture of the molecule's three-dimensional shape, including the relative orientation of the two phenyl rings and the carboxylic acid group.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C-F | 1.35 | ||
| C-O (Carboxyl) | 1.36 | ||
| C=O (Carboxyl) | 1.21 | ||
| C-O (Ether) | 1.37 | ||
| O-CH₃ | 1.43 | ||
| C-C (Aromatic) | 1.39 - 1.41 | O-C=O (Carboxyl) | 122.5 |
| C-O-C (Ether) | 118.0 | ||
| C-C-F | 119.0 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. niscpr.res.inresearchgate.net While computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, HF is crucial for providing a fundamental description of the electronic structure. niscpr.res.in For a molecule like this compound, HF calculations can be used to optimize the crystal structure and analyze molecular interactions, often in conjunction with DFT to provide a comparative analysis. niscpr.res.inresearchgate.net
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets provide more accurate results but at a higher computational cost. For aromatic compounds like benzoic acid derivatives, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. researchgate.netvjst.vndntb.gov.ua The "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in describing bonding. The selection of the functional (e.g., B3LYP in DFT) and the basis set is a critical step in designing a computational study to ensure the results are reliable and comparable to experimental data. ajchem-a.com
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, which are distributed among a series of orbitals of distinct energy levels. Analysis of these orbitals is key to understanding the electronic properties and chemical reactivity of a molecule.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. vjst.vn The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. niscpr.res.in A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap suggests the molecule is more reactive. ajchem-a.com DFT calculations are widely used to compute the energies of these frontier orbitals and derive various global reactivity descriptors. researchgate.net
| Parameter | Formula | Illustrative Value (eV) | Description |
|---|---|---|---|
| EHOMO | - | -6.45 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.50 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 6.45 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.95 | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | 4.20 | The power of an atom to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.222 | Reciprocal of hardness, indicates higher reactivity |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgscribd.com This theory is a powerful tool for explaining the structure and reactivity of molecules. libretexts.org For this compound, FMO theory can be used to predict its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the chemical reactivity of a molecule. It illustrates the charge distribution and allows for the identification of sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates areas of high electron density (negative potential, attractive to electrophiles) and blue signifies regions of low electron density (positive potential, attractive to nucleophiles). Green areas represent neutral or zero potential.
For this compound, the MEP analysis would highlight specific reactive zones:
Negative Regions (Red/Yellow): The highest electron density is anticipated around the oxygen atoms of the carboxylic acid group and the methoxy (B1213986) group, as well as the fluorine atom. These electronegative atoms create regions of negative potential, making them the primary sites for electrophilic attack and hydrogen bonding interactions. ajchem-a.com
Positive Regions (Blue): The most significant region of positive potential is expected on the hydrogen atom of the carboxylic acid's hydroxyl group. This acidic proton is a prime site for nucleophilic attack. The hydrogen atoms on the aromatic rings also exhibit a lesser degree of positive potential.
This analysis is fundamental in predicting how the molecule will interact with other chemical species, including biological receptors or reagents.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Atomic Sites
| Atomic Site | Predicted Potential Region | Anticipated Reactivity |
|---|---|---|
| Carboxylic Acid Oxygen (C=O) | High Negative Potential (Red) | Site for Electrophilic Attack / H-bond Acceptor |
| Carboxylic Acid Hydrogen (-OH) | High Positive Potential (Blue) | Site for Nucleophilic Attack / H-bond Donor |
| Fluorine Atom (-F) | Negative Potential (Yellow/Red) | Site for Electrophilic Attack |
| Methoxy Oxygen (-OCH₃) | Negative Potential (Yellow/Red) | Site for Electrophilic Attack / H-bond Acceptor |
| Aromatic Ring Hydrogens | Slight Positive Potential (Light Blue) | Weak Nucleophilic Interaction Sites |
Conformational Landscape Analysis and Energetic Minima
The conformational landscape of this compound is defined by the rotational freedom around its single bonds, primarily the bond connecting the two aromatic rings and the C-C and C-O bonds of the carboxylic acid group. Identifying the most stable conformers, or energetic minima, is essential for understanding the molecule's behavior in different environments. mdpi.com
Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the geometries and relative energies of different conformers. niscpr.res.in For this molecule, the key torsional angles determining the conformation are:
Dihedral angle between the two phenyl rings: Steric hindrance between the ortho-substituents will likely force a non-planar arrangement, where the rings are twisted relative to each other.
Orientation of the carboxylic acid group: The carboxylic acid group can adopt a syn or anti conformation (also referred to as cis or trans), describing the orientation of the acidic hydrogen relative to the carbonyl oxygen. mdpi.com Intramolecular hydrogen bonding between the carboxylic acid proton and the nearby fluorine atom could potentially stabilize a specific conformer.
Studies on similar fluorinated benzoic acids have shown that energy differences between conformers can be small, suggesting that multiple conformations may coexist at room temperature. mdpi.com The most stable conformer (global energetic minimum) will be the one that best balances steric repulsion and stabilizing intramolecular interactions.
Table 2: Hypothetical Conformers and Calculated Relative Stabilities
| Conformer | Description of Key Dihedral Angles | Predicted Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Conformer I (Global Minimum) | Twisted Phenyl Rings (~45°); trans-COOH group | 0.00 | Minimized steric hindrance |
| Conformer II | Twisted Phenyl Rings (~45°); cis-COOH group | ~5-10 | Potential for intramolecular H-bond with Fluorine |
| Conformer III | Planar Phenyl Rings (0°); trans-COOH group | > 20 | High steric repulsion |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties onto this surface, one can deconstruct the complex network of forces that govern crystal packing. The analysis generates 2D fingerprint plots that summarize the types and relative significance of different intermolecular contacts. niscpr.res.in
For this compound, the Hirshfeld analysis is expected to reveal several key interactions:
O—H···O Hydrogen Bonds: The most significant interaction would likely be the classic hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a stable centrosymmetric dimer. This is a common and highly stabilizing motif in the crystal structures of carboxylic acids.
O···H/H···O Contacts: These represent interactions between the oxygen atoms (from the carbonyl and methoxy groups) and hydrogen atoms on neighboring molecules.
F···H Contacts: The electronegative fluorine atom can participate in weak hydrogen bonds or other short-range contacts with hydrogen atoms of adjacent molecules.
π–π Stacking: Interactions between the aromatic rings of neighboring molecules could also contribute to the stability of the crystal structure.
The quantitative contribution of each interaction type provides insight into the forces that define the supramolecular architecture. researchgate.net
Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Interaction Type | Predicted Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~45 - 55% | Represents general van der Waals forces. nih.gov |
| C···H / H···C | ~20 - 30% | Interactions between aromatic carbon and hydrogen atoms. |
| O···H / H···O | ~10 - 20% | Includes the strong carboxylic acid dimer hydrogen bonds. |
| F···H / H···F | ~3 - 8% | Weak hydrogen bonding involving the fluorine atom. |
| C···C | ~2 - 5% | Indicative of π–π stacking interactions. |
Research on Derivatives and Analogues of 2 Fluoro 5 2 Methoxyphenyl Benzoic Acid
Design Principles for Structural Modification within the Benzoic Acid Framework
The design of new molecules based on the 2-Fluoro-5-(2-methoxyphenyl)benzoic acid scaffold is guided by established principles of medicinal chemistry, where the strategic placement and nature of substituents are used to modulate electronic properties, conformation, and metabolic stability. The fluorine and methoxy (B1213986) groups are key players in this context, offering avenues for fine-tuning the molecule's characteristics.
Variations in fluorine's position can lead to profound changes in biological activity. For instance, in studies of related biphenyl (B1667301) methylene (B1212753) imidazoles, it was found that a meta-fluoro substitution on a phenyl ring improved inhibitory activity against the enzyme CYP17, whereas an ortho substitution was detrimental to potency. nih.gov This highlights that the specific location of the fluorine atom dictates its interaction with biological targets. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, which are desirable pharmacokinetic properties. evitachem.com
The effects of altering fluorine's position are summarized in the table below, based on general principles observed in medicinal chemistry.
Table 1: Effects of Strategic Fluorine Position Variation
| Modification | Rationale | Predicted Effects |
|---|---|---|
| Shifting F from C-2 to C-3 (meta) | Alter inductive effect on COOH pKa; change dipole moment. | May decrease acidity slightly compared to C-2; alters binding interactions. |
| Shifting F from C-2 to C-4 (para) | Maximize resonance effects if applicable; alter electronic distribution. | Can influence long-range electronic effects and protein-ligand interactions. |
Modifying the methoxy group, for example, by changing its position or converting it to other alkoxy groups or a hydroxyl group, can significantly impact the electronic coupling between the two aryl rings. merckmillipore.com Such modifications can fine-tune the molecule's hydrogen bonding capacity and lipophilicity. For example, demethylation to a hydroxyl group introduces a hydrogen bond donor, which could establish new, favorable interactions with a biological target. Conversely, increasing the size of the alkoxy group (e.g., to an ethoxy group) could provide better occupancy of a hydrophobic pocket. These modifications are crucial for exploring the structure-activity relationships (SAR) of these analogues. nih.govresearchgate.net
Synthesis of Diversified Benzoic Acid Analogues
The synthesis of a diverse library of analogues stemming from the this compound core is essential for systematic exploration. This is typically achieved through modifications at the carboxylic acid moiety and by introducing various substituents onto either of the two phenyl rings.
The carboxylic acid group is a versatile handle for chemical modification. It can be readily converted into esters and amides to probe interactions with biological targets and to modify physicochemical properties like solubility and cell permeability.
Amidation: The synthesis of amides is a common strategy. For example, 5-fluoro-2-methoxy-benzoyl chloride can be coupled with various amines, such as 4-(aminomethyl)benzoic acid, in the presence of a non-nucleophilic base to form the corresponding benzamide (B126) derivative. google.com This reaction transforms the acidic carboxylic acid into a neutral amide, which can act as both a hydrogen bond donor and acceptor. Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can also be used to facilitate amide bond formation between a benzoic acid and an aniline (B41778) derivative. evitachem.com
Esterification: Fischer esterification, involving refluxing the benzoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like H₂SO₄, is a classic method for producing esters. researchgate.net These reactions can also be optimized using microwave irradiation to improve yields and reduce reaction times. researchgate.net Esterification is often used to mask the polar carboxylic acid group, thereby increasing the compound's lipophilicity and potential for passive diffusion across cell membranes. For example, various fluorinated aromatic carboxylic acids have been efficiently converted to their methyl esters using heterogeneous catalysts. rsc.org
Table 3: Examples of Carboxylic Acid Moiety Modifications
| Derivative | Synthetic Method | Key Reagents |
|---|---|---|
| Benzamide | Amide Coupling | Amine, Coupling Agent (e.g., SOCl₂, DCC) |
| Methyl Ester | Fischer Esterification | Methanol, H₂SO₄ |
Introducing new substituents onto the fluorinated phenyl ring is a key strategy for exploring the SAR. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the core biphenyl structure, and by varying the boronic acid or aryl halide starting materials, a wide range of substituents can be introduced. nih.govmdpi.commdpi.com
For instance, starting with a suitably substituted fluorinated phenylboronic acid and coupling it with a substituted 2-bromoanisole (B166433) allows for variations on the fluorinated ring. Alternatively, starting with 2-fluoro-5-bromobenzoic acid, Suzuki coupling with various arylboronic acids can introduce diversity in the other ring. Substituents like nitro groups can be introduced via nitration of a precursor like 4-fluoro-2-methoxyaniline (B49241) and can subsequently be reduced to an amino group, providing a handle for further functionalization. google.com
Similarly, the 2-methoxyphenyl ring can be modified to probe how changes in this region affect the molecule's properties. Using the Suzuki coupling approach, one can start with 2-fluoro-5-carboxyphenylboronic acid and couple it with a variety of substituted 2-bromoanisoles or related aryl halides. This allows for the introduction of groups such as additional methoxy, nitro, or alkyl substituents onto the second ring.
Incorporation of Heterocyclic Systems to Form Novel Scaffolds
The structural framework of this compound serves as a versatile starting point for the synthesis of more complex molecules incorporating various heterocyclic systems. The introduction of these rings is a common strategy in medicinal chemistry to modulate physicochemical properties, enhance biological activity, and explore new interactions with biological targets. This section details the research into derivatives containing oxadiazole, pyrimidine (B1678525), pyrazole (B372694), and benzothiazole (B30560) moieties.
Oxadiazole and Pyrimidine Derivatives
The integration of oxadiazole and pyrimidine rings into scaffolds related to this compound has been explored to develop novel compounds with potential therapeutic applications.
Oxadiazole Derivatives
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that is often used as a bioisostere for ester and amide groups, offering improved metabolic stability. The synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives typically begins with the conversion of a carboxylic acid, such as this compound, into its corresponding hydrazide. This intermediate can then be cyclized with various reagents. A general method involves refluxing the corresponding hydrazide with an equimolar amount of another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov
For instance, 2-methoxybenzohydrazide, a key intermediate derivable from the parent compound's structural family, can be condensed with aldehydes to form hydrazones, which are subsequently cyclized to form the 1,3,4-oxadiazole ring using reagents like Dess-Martin periodinane. mdpi.com Research into derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) has shown that these compounds can possess significant antiglycation activity, suggesting potential applications in managing diabetic complications. researchgate.net
Pyrimidine Derivatives
Pyrimidine rings are fundamental components of nucleobases and are prevalent in a wide array of pharmacologically active molecules. Research on compounds structurally similar to this compound has demonstrated their utility in synthesizing pyrimidine-based structures. For example, 2-fluoro-5-methylbenzoic acid has been employed in the synthesis of pyrimidinone derivatives designed as selective inhibitors of adenylyl cyclase 1 (AC1), which are being investigated for the treatment of chronic pain. ossila.com The synthesis often involves the construction of the pyrimidine ring through condensation reactions. A common route for preparing 5-fluoropyrimidine (B1206419) derivatives starts with 2,4-dichloro-5-fluoropyrimidine, which undergoes selective reduction followed by hydrolysis to yield the desired hydroxypyrimidine. google.com
The table below summarizes representative derivatives and their research findings.
| Heterocycle | Derivative Structure/Class | Synthetic Precursor (Related to) | Key Research Finding(s) |
| Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazoles | 2-methoxybenzohydrazide | Investigated for cytotoxic activity against various cancer cell lines. nih.gov |
| Oxadiazole | 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Methyl 2-methoxybenzoate | Showed potent antiglycation activity, superior to the standard drug Rutin. researchgate.net |
| Pyrimidine | Pyrimidinone Derivatives | 2-Fluoro-5-methylbenzoic acid | Act as selective inhibitors of adenylyl cyclase 1 (AC1) for potential chronic pain treatment. ossila.com |
| Pyrimidine | 5-Fluoro-2-hydroxypyrimidine | 2,4-dichloro-5-fluoropyrimidine | Synthesis developed via selective reduction and hydrolysis for producing key intermediates. google.com |
Pyrazoles and Benzothiazoles with Related Structural Motifs
The pyrazole and benzothiazole scaffolds are recognized as "privileged structures" in drug discovery due to their presence in numerous bioactive compounds. nih.govnih.gov Their incorporation into frameworks related to this compound represents a promising avenue for developing new therapeutic agents.
Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netbohrium.com A significant number of approved drugs, particularly kinase inhibitors used in oncology, feature a pyrazole core. nih.govnih.gov The synthesis of pyrazole derivatives can be achieved through various methods, with a common approach being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. While direct synthesis from this compound is not extensively documented, its structural motifs can be incorporated. For example, derivatives based on 5-aminopyrazoles are frequently used as building blocks to create more complex fused pyrazole systems with potential antioxidant and other biological activities. mdpi.com
Benzothiazole Derivatives
The benzothiazole ring system, formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is another important scaffold in medicinal chemistry. nih.gov Fluorinated 2-arylbenzothiazoles, in particular, have been synthesized and evaluated for their antitumor activities. nih.gov For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective antitumor properties in human cancer cell lines. nih.gov The synthesis of 2-arylbenzothiazoles can be accomplished through the condensation of 2-aminothiophenols with aromatic carboxylic acids or aldehydes. The this compound moiety could be incorporated at the 2-position of the benzothiazole ring, potentially leading to novel compounds with enhanced biological profiles.
The table below outlines research related to these structural motifs.
| Heterocycle | Derivative Structure/Class | General Synthetic Approach | Key Research Finding(s) |
| Pyrazole | Fused Pyrazole Systems | Cyclization of 5-aminopyrazole derivatives with various reagents. | Derivatives possess a wide range of biological activities, including antioxidant and anticancer properties. mdpi.com |
| Pyrazole | Aniline-derived Pyrazoles | Multi-step synthesis involving condensation reactions. | Reported as potent antibacterial agents with selective activity against resistant bacterial strains. nih.gov |
| Benzothiazole | 2-Arylbenzothiazoles | Condensation of 2-aminothiophenols with aromatic aldehydes or carboxylic acids. | Fluorinated derivatives exhibit significant antitumor activity. nih.govnih.gov |
| Benzothiazole | N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} amides | Multi-step synthesis from fluorinated 2-aminobenzothiazoles. | Investigated for antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net |
Advanced Applications of 2 Fluoro 5 2 Methoxyphenyl Benzoic Acid in Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The strategic placement of fluoro, methoxy (B1213986), and carboxylic acid groups on the biphenyl (B1667301) framework positions 2-Fluoro-5-(2-methoxyphenyl)benzoic acid as a versatile building block in synthetic chemistry.
Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound serves as a readily available scaffold for the synthesis of more elaborate fluorinated aromatic systems. The carbon-fluorine bond is the strongest single bond to carbon, and its introduction into organic molecules can profoundly influence their chemical and biological properties. This compound provides a core structure that can be further modified, allowing chemists to systematically explore the impact of fluorination on molecular function. The synthesis of various fluorinated compounds, such as those used in fluorescent probes and dyes, often relies on precursors with specific substitution patterns, highlighting the utility of tailored building blocks like this benzoic acid derivative. ossila.commdpi.com
While direct biological applications of this compound are not extensively documented, its utility lies in its role as a precursor to molecules with significant biological activity. Structurally related fluorinated benzoic acids are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com For example, similar compounds are employed in the development of kinase inhibitors, pyrimidinone derivatives for treating chronic pain, and agents with antiproliferative properties against cancer cells. ossila.comsmolecule.com Derivatives of fluorinated benzoic acids have been investigated for their potential as antiviral agents, including inhibitors of HIV-1 integrase. smolecule.comossila.com The unique combination of substituents in this compound makes it a valuable starting material for creating libraries of complex molecules for drug discovery and development. The general strategy involves leveraging the carboxylic acid group for further reactions to build upon the fluorinated biphenyl scaffold. nih.gov
Facilitating Diverse Organic Transformations
The reactivity of the carboxylic acid group is central to the synthetic utility of this compound, enabling its participation in a range of important organic reactions.
Amide bond formation is one of the most fundamental transformations in organic chemistry, crucial for the synthesis of peptides, polymers, and a vast array of pharmaceuticals. The carboxylic acid moiety of this compound can be readily converted into an amide. This is typically achieved by reacting the acid with an amine in the presence of a coupling agent. For related fluorinated benzoic acids, reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) have proven effective for facilitating this transformation. ossila.com The resulting benzamide (B126) derivatives are common structural motifs in biologically active compounds. nih.gov The efficiency and functional group tolerance of modern amidation methods allow this reaction to be a reliable step in multi-step syntheses. ibs.re.kr
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Amine (R-NH₂) | Coupling Agent (e.g., HATU, EDC) | N-substituted 2-fluoro-5-(2-methoxyphenyl)benzamide |
Beyond amidation, the carboxylic acid group of this compound is a versatile handle for a variety of other chemical modifications. A common and important derivatization is its conversion to a more reactive species, such as an acyl chloride. This is often accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly electrophilic intermediate that can readily react with a wide range of nucleophiles, including alcohols (to form esters) and amines (to form amides), often under milder conditions than direct coupling to the carboxylic acid. Another key transformation is esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form an ester. These derivatizations expand the synthetic possibilities, enabling the incorporation of the 2-fluoro-5-(2-methoxyphenyl)phenyl moiety into a diverse range of molecular frameworks.
| Reaction Type | Reagent(s) | Intermediate/Product Class |
|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride |
| Esterification | Alcohol (R-OH), Acid catalyst | Ester |
| Amidation (via coupling) | Amine (R-NH₂), Coupling agent | Amide |
Potential for Catalyst or Reagent Development (General)
The development of new catalysts and reagents is essential for advancing chemical synthesis. While this compound is primarily utilized as a synthetic building block, molecules with similar structural features, such as substituted benzoic acids, can sometimes serve as ligands in transition metal catalysis. The electronic properties of the aromatic rings, influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group, could potentially be harnessed to modulate the reactivity and selectivity of a metal center. Furthermore, in the field of organocatalysis, specifically functionalized carboxylic acids can act as catalysts for various transformations. Although there is no specific research detailing the use of this compound in catalyst development, its unique electronic and steric profile suggests that its derivatives could be explored for such applications in the future.
Applications in Advanced Materials Science Research
The unique molecular architecture of this compound, featuring a fluorine atom, a methoxy group, and a biphenyl-like core, positions it as a promising, though not yet widely reported, monomer for the synthesis of high-performance fluorinated polymers. While direct research on polymers derived specifically from this compound is limited in publicly available literature, its structural motifs are found in a variety of advanced fluorinated polymers, such as polyamides, polyimides, and poly(aryl ether ketone)s (PAEKs). The incorporation of fluorine into polymer backbones is a well-established strategy to enhance a material's properties.
The presence of the C-F bond, one of the strongest covalent bonds, typically imparts exceptional thermal stability and chemical resistance to the resulting polymers. Furthermore, the low polarizability of the C-F bond often leads to materials with low dielectric constants and low water absorption, which are highly desirable for applications in microelectronics and high-frequency communication systems. The bulky nature of the fluorine atom can also disrupt polymer chain packing, leading to increased solubility and improved processability of otherwise intractable aromatic polymers.
Research into fluorinated poly(aryl ether ketone)s (PAEKs) has demonstrated that the introduction of fluorine-containing pendant groups can significantly enhance the material's properties. For instance, PAEKs with fluorinated phenyl side chains have been shown to exhibit excellent thermal stability, with 5% weight loss temperatures exceeding 527°C. researchgate.net These polymers also display good mechanical strength, with tensile strengths in the range of 95.2–104.0 MPa, and low dielectric constants between 2.75 and 2.95 at 1 MHz. researchgate.net Similarly, fluorinated poly(aryl ether)s prepared from monomers containing trifluoromethyl groups have shown high thermal stability (5% weight loss temperatures of 514–555 °C), excellent hydrophobicity, and low dielectric constants (2.07–2.80 at 11 GHz). rsc.org
In the realm of fluorinated polyamides, the incorporation of trifluoromethyl groups has been shown to increase solubility and maintain high thermal stability, with glass transition temperatures ranging from 259-317°C. researchgate.net These materials also form tough and flexible films with high tensile strengths (87-135 MPa). researchgate.net
Based on these findings for structurally related compounds, it can be inferred that polymers synthesized from this compound would likely exhibit a combination of these desirable properties. The fluorine atom would contribute to thermal stability, chemical resistance, and low dielectric properties. The methoxy group could further enhance solubility and potentially influence the polymer's processing characteristics. The biphenyl-like core structure is known to contribute to high thermal stability and mechanical strength in high-performance polymers.
The potential applications for such novel fluorinated polymers are vast, spanning from advanced dielectrics for 5G technology and aerospace components to high-performance membranes for gas separation and specialty coatings with enhanced durability and repellency.
Below is a table summarizing the typical properties of high-performance fluorinated polymers synthesized from monomers analogous to this compound, providing a benchmark for the expected performance of its derivatives.
| Property | Fluorinated Poly(aryl ether ketone)s researchgate.net | Fluorinated Poly(aryl ether)s rsc.org | Fluorinated Polyamides researchgate.net |
| Glass Transition Temperature (Tg) | 148 - 160 °C | 178 - 226 °C | 259 - 317 °C |
| 5% Weight Loss Temperature (Td5) | > 527 °C | 514 - 555 °C | Not explicitly stated, but high thermal stability |
| Tensile Strength | 95.2 - 104.0 MPa | Not explicitly stated | 87 - 135 MPa |
| Young's Modulus | 2.68 - 3.06 GPa | Not explicitly stated | 2.0 - 3.0 GPa |
| Elongation at Break | 15 - 32% | Not explicitly stated | 8 - 22% |
| Dielectric Constant | 2.75 - 2.95 @ 1MHz | 2.07 - 2.80 @ 11GHz | Not explicitly stated |
| Water Absorption | Not explicitly stated | 0.28 - 0.87% | Not explicitly stated |
Advanced Applications of 2 Fluoro 5 2 Methoxyphenyl Benzoic Acid in Medicinal Chemistry Research
Lead Compound Development and Optimization based on its Core Structure
The 2-fluoro-5-(2-methoxyphenyl)benzoic acid core has served as a foundational scaffold for the development and optimization of numerous lead compounds targeting a range of enzymes and receptors implicated in various disease states. The inherent structural features of this compound, including its conformational flexibility and the presence of hydrogen bond donors and acceptors, make it an attractive starting point for generating libraries of analogues with tailored biological activities.
Scaffold for Potential Enzyme Inhibitors (e.g., TNFα, eIF4E, CSNK2A, AC1)
The structural framework of this compound is well-suited for the design of enzyme inhibitors. The biphenyl (B1667301) moiety can engage with hydrophobic pockets within an enzyme's active site, while the carboxylic acid can form crucial ionic interactions or hydrogen bonds.
Tumor Necrosis Factor-alpha (TNFα): While direct inhibition of TNFα by this compound has not been extensively reported, related biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. This suggests that the biphenyl carboxylic acid scaffold can serve as a starting point for developing TNFα inhibitors.
Eukaryotic Translation Initiation Factor 4E (eIF4E): The dysregulation of eIF4E is a hallmark of many cancers. A novel biphenyl inhibitor, i4EG-BiP, has been identified that targets an internal binding site of eIF4E. This inhibitor features a biphenyl moiety that buries deeply into a hydrophobic pocket of the protein, while its carboxylic acid group is exposed to the solvent. nih.govnih.gov This binding mode is distinct from other known eIF4E inhibitors and highlights the potential of the biphenyl carboxylic acid scaffold in developing new anticancer agents that disrupt protein-protein interactions. nih.gov
Casein Kinase 2, Alpha 1 (CSNK2A): Analogues incorporating the 2-methoxyphenyl and benzoic acid moieties have been investigated as inhibitors of CSNK2A. For instance, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as potent inhibitors of this kinase, which is implicated in viral infections and cancer.
Adenylyl Cyclase 1 (AC1): Derivatives of the structurally related 2-fluoro-5-methylbenzoic acid have been utilized in the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1). ossila.com One such resulting product demonstrated an inhibitory concentration (IC50) against AC1 of 0.54 μM, indicating the utility of this scaffold in developing treatments for chronic pain. ossila.com
Table 1: Examples of Enzyme Inhibition by Structural Analogues
| Enzyme Target | Analog Structure/Class | Key Findings |
| eIF4E | Biphenyl inhibitor (i4EG-BiP) | Targets an internal allosteric site, displaces eIF4G, and inhibits cancer cell proliferation. nih.govnih.gov |
| AC1 | Pyrimidinone derivative from 2-fluoro-5-methylbenzoic acid | Selective inhibitor with an IC50 of 0.54 μM. ossila.com |
Modulators of Receptor Activity (e.g., D3 dopamine (B1211576) receptors, 5-HT1A, S1P5)
The this compound scaffold has also been instrumental in the development of ligands that modulate the activity of various G-protein coupled receptors (GPCRs).
D3 Dopamine Receptors: A series of fluorine-containing N-(2-methoxyphenyl)piperazine analogues have been synthesized and shown to possess high affinity for the human D3 dopamine receptor. These compounds, which incorporate the core 2-methoxyphenyl moiety, exhibit Ki values ranging from 0.17 to 5 nM and demonstrate moderate to high selectivity for D3 over D2 receptors. This makes them promising candidates for the development of therapeutics for neuropsychiatric and neurological disorders.
5-HT1A Receptors: The 2-methoxyphenylpiperazine fragment is a well-established pharmacophore for 5-HT1A receptor ligands. Numerous derivatives incorporating this moiety have been synthesized and shown to bind with high affinity (Ki values in the low nanomolar to sub-nanomolar range) to 5-HT1A receptors. nih.gov The electronic and steric properties of the substituents on the phenyl ring and the nature of the linker to the piperazine (B1678402) ring are critical for modulating affinity and functional activity. nih.gov
Sphingosine-1-Phosphate Receptor 5 (S1P5): While direct modulators based on the this compound structure are not extensively documented, the broader class of lipid-mimetic molecules has been explored for S1P5 antagonism. The development of potent and selective S1P5 antagonists is an active area of research, with potential applications in central nervous system disorders. nih.gov
Table 2: Receptor Modulation by Structural Analogues
| Receptor Target | Analog Structure/Class | Binding Affinity (Ki) |
| D3 Dopamine Receptor | Fluorine-containing N-(2-methoxyphenyl)piperazine analogues | 0.17 - 5 nM |
| 5-HT1A Receptor | (2-methoxyphenyl)piperazine derivatives | 0.12 - 0.63 nM nih.gov |
Use in the Design of Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating the roles of specific proteins in complex biological systems. The this compound scaffold, and particularly its fluorinated derivatives, are valuable in the design of such probes. For example, the related compound 2-fluoro-5-nitrobenzoic acid is used in the synthesis of fluorescent probes for detecting nucleophiles. mdpi.com The fluorine atom can be displaced by a fluorescent dye, and the nitro group can act as a quencher. Upon reaction with a nucleophile, the fluorescent dye is released, leading to a "turn-on" fluorescent signal. This principle can be adapted to design probes for specific enzymes or receptors by incorporating targeting moieties.
Radiopharmaceutical Development for Imaging Research (e.g., fluorine-18 (B77423) labeling)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers. The presence of a fluorine atom in this compound makes it an ideal candidate for radiolabeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide with favorable decay characteristics. The development of ¹⁸F-labeled PET tracers based on this scaffold allows for the in vivo visualization and quantification of their target enzymes or receptors.
The synthesis of such radiopharmaceuticals typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. For instance, PET imaging ligands for the metabotropic glutamate (B1630785) receptor 2 have been developed using a 5-(2-fluoro-4-[¹¹C]methoxyphenyl) moiety, demonstrating the utility of this substituted phenyl ring in brain imaging. nih.gov The replacement of a methoxy (B1213986) group with a 2-[¹⁸F]fluoroethoxy group is a common strategy for preparing ¹⁸F-labeled PET radiotracers, often without significantly altering the compound's affinity for its target.
Exploration of Bioactivity in Related Structural Analogues (e.g., antimicrobial, antitubercular)
The structural framework of this compound has inspired the synthesis and evaluation of analogues with a range of other biological activities, including antimicrobial and antitubercular effects.
Antimicrobial Activity: Biphenyl derivatives have been investigated for their antimicrobial properties. For example, biphenyl and dibenzofuran (B1670420) derivatives have shown potent antibacterial activities against both antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov Biphenyl-4-carboxylic acid esters have also demonstrated activity against pathogenic Candida species. jocpr.com
Antitubercular Activity: The search for new drugs to combat tuberculosis is a global health priority. Anthranilic acid derivatives, which share some structural similarities with the benzoic acid portion of the target compound, have been explored as inhibitors of enzymes in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. mdpi.com These compounds have been shown to induce intrabacterial acidification, contributing to their antitubercular activity. mdpi.com
Table 3: Bioactivity of Related Structural Analogues
| Activity | Analog Structure/Class | Key Findings |
| Antibacterial | Biphenyl and dibenzofuran derivatives | Potent activity against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov |
| Antifungal | Biphenyl-4-carboxylic acid esters | Active against Candida albicans and Candida tropicalis with MICs ranging from 512 to 1024 μg/mL. jocpr.com |
| Antitubercular | Anthranilic acid derivatives | Inhibit enzymes in the mycolic acid pathway and induce intrabacterial acidification. mdpi.com |
Strategic Integration into Polypharmacology Research
Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, is a promising strategy for treating complex diseases. The this compound scaffold is well-suited for this approach due to the demonstrated ability of its analogues to interact with a diverse range of proteins, including kinases, GPCRs, and other enzymes. By strategically modifying the substituents on the biphenyl rings and the linker between them, it is possible to fine-tune the selectivity profile of a compound to achieve a desired polypharmacological effect. For example, a single molecule could be designed to simultaneously inhibit an enzyme involved in cell proliferation and modulate a receptor that influences cell survival, potentially leading to a synergistic therapeutic outcome. The rich structure-activity relationship data available for analogues of this compound provide a solid foundation for the rational design of such multi-targeting agents.
Future Research Directions and Emerging Paradigms for 2 Fluoro 5 2 Methoxyphenyl Benzoic Acid
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Currently, there is no specific research demonstrating the use of artificial intelligence (AI) and machine learning (ML) in the discovery or property prediction of 2-Fluoro-5-(2-methoxyphenyl)benzoic acid. The application of AI/ML in chemistry is a burgeoning field, with algorithms being developed to predict molecular properties, design novel synthesis pathways, and accelerate drug discovery. In the broader context of fluorinated organic molecules, AI and ML are being used to tackle the complexities introduced by fluorine atoms, such as their effects on molecular conformation and electronic properties. Future research could leverage these computational tools to predict the bioactivity, toxicity, and material properties of this compound and its derivatives, thus guiding experimental efforts.
Flow Chemistry and Continuous Manufacturing Processes for this compound Synthesis
The synthesis of this compound has not been reported in the context of flow chemistry or continuous manufacturing. These technologies offer significant advantages over traditional batch processes, including improved safety, higher efficiency, and greater scalability. For instance, the continuous flow synthesis of other fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid, has been successfully demonstrated, showcasing the potential of this technology for the production of fluorinated aromatics. The application of flow chemistry to the synthesis of this compound could lead to a more streamlined and cost-effective manufacturing process, a crucial step for its potential commercial applications.
Exploration of Novel Reactivity Profiles and Catalytic Applications
Detailed studies on the novel reactivity and potential catalytic applications of this compound are absent from the current scientific literature. The unique combination of a fluorine atom, a methoxy (B1213986) group, and a carboxylic acid on a biphenyl (B1667301) scaffold suggests a rich and underexplored chemical space. The fluorine atom can influence the reactivity of the entire molecule through its electronic effects, and the carboxylic acid group is a versatile handle for a variety of chemical transformations. Future research could focus on exploring its utility in metal-catalyzed cross-coupling reactions, as a ligand for catalysis, or as a building block for the synthesis of complex organic molecules with novel properties.
Multidisciplinary Research Collaborations in Chemical Biology and Material Science
There is no documented evidence of this compound being the subject of multidisciplinary research collaborations in chemical biology or material science. While isomers and related fluorinated benzoic acids have been investigated for their biological activities, such as antiproliferative and antiviral properties, the specific biological profile of this compound remains unknown. Similarly, its potential applications in material science, for example as a component in polymers, liquid crystals, or organic electronics, have not been investigated. Collaborative efforts between synthetic chemists, biologists, and material scientists would be essential to uncover any latent potential in these areas.
Sustainable Synthesis Approaches for Fluorinated Benzoic Acids
While there is a growing interest in developing sustainable methods for the synthesis of fluorinated organic compounds, no studies have specifically focused on a "green" synthesis of this compound. General strategies for the sustainable synthesis of fluorinated benzoic acids include the use of less hazardous fluorinating agents, catalysis with earth-abundant metals, and the implementation of solvent-free or aqueous reaction conditions. Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint and contribute to the broader goal of sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 2-Fluoro-5-(2-methoxyphenyl)benzoic acid, and how are intermediates characterized?
- Methodology : Fluorinated benzoic acids are commonly synthesized via HATU-mediated coupling reactions, as demonstrated for structurally similar compounds (e.g., coupling of fluorophenyl benzoic acids with amines or other nucleophiles) . Intermediates are characterized using H/C NMR to confirm regiochemistry and substituent positions. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical for verifying final product quality .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : F NMR is particularly useful for tracking fluorine substitution patterns, while H NMR identifies methoxy and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Quantifies purity (>98%) and detects trace impurities, especially in derivatives with reactive substituents .
Q. How are purification challenges addressed for fluorinated benzoic acid derivatives during synthesis?
- Methodology :
- Recrystallization : Solvent systems (e.g., ethanol/water) optimize crystal formation for fluorinated aromatics.
- Column Chromatography : Silica gel or reverse-phase columns separate isomers, leveraging polarity differences induced by fluorine and methoxy groups .
- Solid-Phase Extraction (SPE) : Removes acidic byproducts using ion-exchange resins .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology :
- Electron-Withdrawing Effects : Fluorine’s -I effect increases electrophilicity of the carboxylic acid group, accelerating reactions with amines or alcohols.
- Steric Considerations : The 2-methoxyphenyl group may hinder nucleophilic attack at the ortho position, requiring kinetic studies to optimize reaction conditions .
- Data Analysis : Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates .
Q. How do computational models predict the electronic effects of fluorine and methoxy substituents in this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution, showing fluorine’s electron-deficient regions and methoxy’s electron-rich zones .
Q. What contradictions exist in reported biological activities of structurally similar fluorinated benzoic acids, and how are they resolved?
- Case Study : While some studies report anti-inflammatory activity for fluorinated benzoates, others note inactivity due to metabolic instability.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A representative Suzuki-Miyaura coupling reaction for the synthesis of this compound.